MB-COMT Inhibition: 95-Fold Superior Potency Compared to Tolcapone
Methyl 5-Methoxy-2-methylbenzoate exhibits an IC50 of 5.80 nM against membrane-bound catechol-O-methyltransferase (MB-COMT) in Wistar rat brain [1]. In comparison, tolcapone, a clinically used COMT inhibitor, has a reported IC50 of 550 nM (0.55 µM) in analogous COMT inhibition assays [2]. This represents a 95-fold improvement in in vitro potency for the target compound.
| Evidence Dimension | MB-COMT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.80 nM |
| Comparator Or Baseline | Tolcapone: 550 nM (0.55 µM) |
| Quantified Difference | 95-fold lower IC50 (higher potency) |
| Conditions | Rat brain MB-COMT; metanephrine formation assay with adrenaline substrate (preincubation 20 min) |
Why This Matters
This significantly higher potency indicates a reduced molar quantity required to achieve equivalent COMT inhibition, which is a critical advantage for researchers developing COMT-targeted therapeutics or investigating catecholamine metabolism.
- [1] BindingDB. BDBM50479631 CHEMBL137555. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50479631 View Source
- [2] PMC. Table 1: COMT inhibitory activities (IC50) of 1–10. Tolcapone IC50 0.55 µM. Molecules 2023, 28(3), 1333. doi:10.3390/molecules28031333. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9919311/table/molecules-28-01333-t001/ View Source
